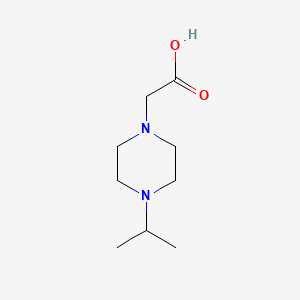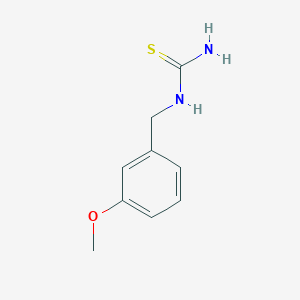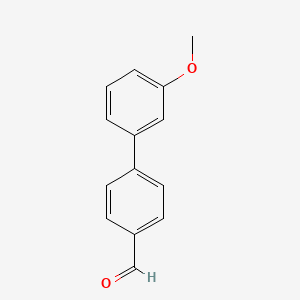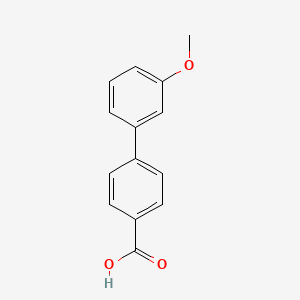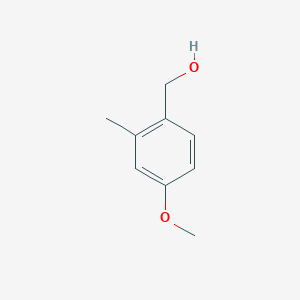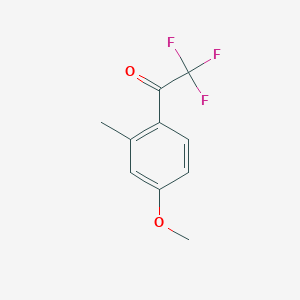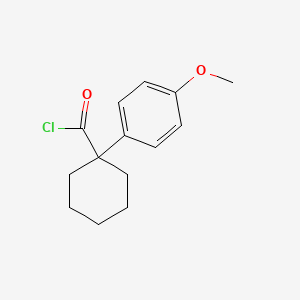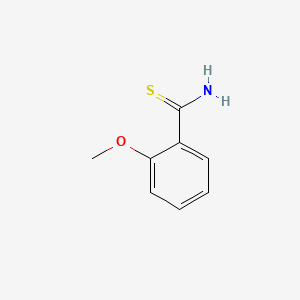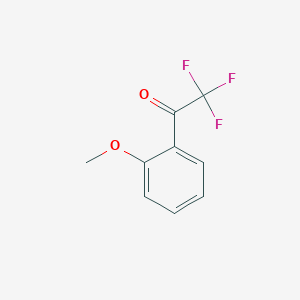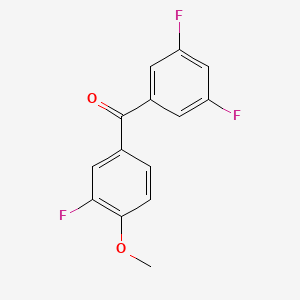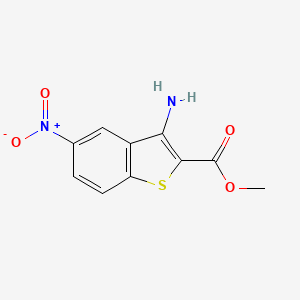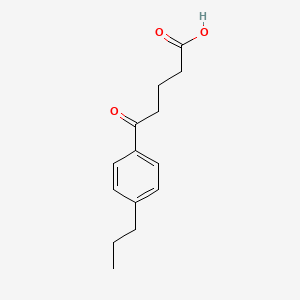
5-(4-n-Propylphenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of drugs called fibrates and works by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-(4-propylphenyl)pentanoic acid involves several steps. One common method includes the reaction of 4-propylbenzaldehyde with malonic acid in the presence of a base to form 4-propylcinnamic acid. This intermediate is then subjected to a series of reactions, including hydrogenation and oxidation, to yield 5-oxo-5-(4-propylphenyl)pentanoic acid .
Industrial Production Methods
In industrial settings, the production of 5-oxo-5-(4-propylphenyl)pentanoic acid often involves bulk custom synthesis. This process includes the use of specific reagents and conditions to ensure high yield and purity. The compound is synthesized in large quantities and undergoes rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-oxo-5-(4-propylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-oxo-5-(4-propylphenyl)pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Used in the development of drugs for treating hyperlipidemia and other cardiovascular diseases.
Industry: Employed in the production of various chemical intermediates and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-oxo-5-(4-propylphenyl)pentanoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism. By activating PPARs, the compound increases the oxidation of fatty acids and reduces the synthesis of triglycerides. This leads to a decrease in blood triglyceride levels and an increase in HDL cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibrate used to lower cholesterol and triglyceride levels.
Gemfibrozil: A fibrate that also targets lipid metabolism but has a different chemical structure.
Bezafibrate: Similar in function but with distinct pharmacokinetic properties.
Uniqueness
5-oxo-5-(4-propylphenyl)pentanoic acid is unique due to its specific activation of PPARs and its effectiveness in reducing triglyceride levels while increasing HDL cholesterol. Its chemical structure also allows for various modifications, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
5-oxo-5-(4-propylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-4-11-7-9-12(10-8-11)13(15)5-3-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHNYGDNUORSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375180 |
Source


|
| Record name | 5-oxo-5-(4-propylphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34670-05-8 |
Source


|
| Record name | 5-oxo-5-(4-propylphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)
